molecular formula C16H12ClF2N3O2S B4602217 N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE

Cat. No.: B4602217
M. Wt: 383.8 g/mol
InChI Key: XXIGYVJASSSNRJ-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorofluorobenzyl group and a benzenesulfonamide moiety

Preparation Methods

The synthesis of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate is prepared by reacting 2-chloro-6-fluorotoluene with thionyl chloride.

    Synthesis of the pyrazole ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Coupling reaction: The 2-chloro-6-fluorobenzyl chloride is then coupled with the pyrazole ring under basic conditions to form the desired product.

    Sulfonamide formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Substitution reactions: The presence of halogens (chlorine and fluorine) makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, often using reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The presence of the pyrazole ring and halogen atoms allows the compound to bind to enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways and targets are subjects of ongoing research, but the compound’s structure suggests it may interfere with cellular processes such as signal transduction and protein synthesis.

Comparison with Similar Compounds

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE can be compared with other halogenated pyrazole derivatives and benzenesulfonamides:

    2-Chloro-6-fluorobenzyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar halogenation patterns.

    4-Fluorobenzenesulfonamide: This compound contains the benzenesulfonamide moiety and is used in similar applications.

    Other halogenated pyrazoles: Compounds such as 1-(2-chlorobenzyl)-1H-pyrazole and 1-(2-fluorobenzyl)-1H-pyrazole share structural similarities and may exhibit comparable chemical properties.

Properties

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N3O2S/c17-14-2-1-3-15(19)13(14)10-22-9-8-16(20-22)21-25(23,24)12-6-4-11(18)5-7-12/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIGYVJASSSNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 2
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 3
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N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Reactant of Route 6
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE

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